Methyl 1-(4-amino-2-chlorobenzoyl)piperidine-4-carboxylate
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Overview
Description
Methyl 1-(4-amino-2-chlorobenzoyl)piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a methyl ester group, an amino group, and a chlorobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-amino-2-chlorobenzoyl)piperidine-4-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group is introduced via acylation reactions using reagents such as 4-amino-2-chlorobenzoyl chloride.
Esterification: The final step involves the esterification of the piperidine ring with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-amino-2-chlorobenzoyl)piperidine-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and chlorobenzoyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl 1-(4-amino-2-chlorobenzoyl)piperidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 1-(4-amino-2-chlorobenzoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(4-amino-2-methylbenzoyl)piperidine-4-carboxylate
- Methyl n-methyl-n-(2-methyl-4-nitrobenzoyl)glycinate
- Methyl n-(4-amino-2-methylbenzoyl)-n-methylglycinate
Uniqueness
Methyl 1-(4-amino-2-chlorobenzoyl)piperidine-4-carboxylate is unique due to the presence of the chlorobenzoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where similar compounds may not be as effective.
Properties
Molecular Formula |
C14H17ClN2O3 |
---|---|
Molecular Weight |
296.75 g/mol |
IUPAC Name |
methyl 1-(4-amino-2-chlorobenzoyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C14H17ClN2O3/c1-20-14(19)9-4-6-17(7-5-9)13(18)11-3-2-10(16)8-12(11)15/h2-3,8-9H,4-7,16H2,1H3 |
InChI Key |
JQOQMGLTNUIPJA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C2=C(C=C(C=C2)N)Cl |
Origin of Product |
United States |
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